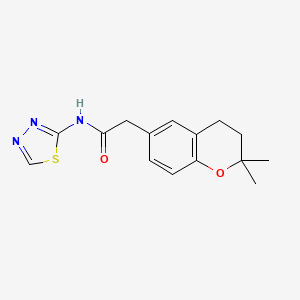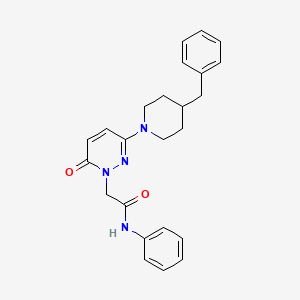![molecular formula C28H29N3O2S2 B12162899 (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)
(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch eine einzigartige Struktur aus, die einen Thiazolidinon-Ring, eine Pyrazol-Einheit und eine Hexyloxyphenyl-Gruppe umfasst, was sie zu einem interessanten Objekt für chemische und pharmakologische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die folgenden Schritte:
Bildung der Pyrazol-Einheit: Dies kann durch die Reaktion von Phenylhydrazin mit einem geeigneten β-Diketon unter sauren Bedingungen erreicht werden.
Anbindung der Hexyloxyphenyl-Gruppe: Das Pyrazol-Zwischenprodukt wird dann in Gegenwart einer Base mit 4-Hexyloxybenzaldehyd umgesetzt, um das gewünschte Hexyloxyphenyl-substituierte Pyrazol zu bilden.
Bildung des Thiazolidinon-Rings: Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts mit einem geeigneten Thioamid und einer α,β-ungesättigten Carbonylverbindung unter basischen Bedingungen, um den Thiazolidinon-Ring zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiazolidinon-Ring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Doppelbindungen im Molekül können durch Hydrierungsreaktionen reduziert werden.
Substitution: Die Phenyl- und Pyrazolringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Aktivkohle (Pd/C) ist eine typische Methode.
Substitution: Reagenzien wie Halogene (für elektrophile Substitution) oder Organolithiumverbindungen (für nucleophile Substitution) werden häufig verwendet.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Gesättigte Derivate der ursprünglichen Verbindung.
Substitution: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung aufgrund ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung zum Verständnis des Verhaltens von Thiazolidinon- und Pyrazol-Derivaten.
Biologie
In der biologischen Forschung wird (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on auf sein Potenzial als bioaktives Molekül untersucht. Seine strukturellen Merkmale deuten darauf hin, dass es mit verschiedenen biologischen Zielstrukturen interagieren könnte, was es zu einem Kandidaten für die Wirkstoffforschung macht.
Medizin
In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Sie könnte entzündungshemmende, antimikrobielle oder krebshemmende Eigenschaften aufweisen, obwohl detaillierte Studien erforderlich sind, um diese Aktivitäten zu bestätigen.
Industrie
In industriellen Anwendungen könnte diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle oder als Spezialchemikalie in der Materialwissenschaft eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Thiazolidinon-Ring und die Pyrazol-Einheit können an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen hängen vom spezifischen biologischen Kontext ab und erfordern weitere Forschung, um sie aufzuklären.
Wirkmechanismus
The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and pyrazole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidinon-Derivate: Verbindungen wie 2-Thioxo-1,3-thiazolidin-4-on sind strukturell ähnlich und weisen einige chemische Eigenschaften auf.
Pyrazol-Derivate: Verbindungen wie 1-Phenyl-3-(4-Hexyloxyphenyl)-1H-pyrazol weisen ähnliche strukturelle Motive auf.
Einzigartigkeit
Was (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on auszeichnet, ist die Kombination seiner Strukturelemente, die eine einzigartige Reaktivität und potenzielle biologische Aktivität verleihen. Insbesondere das Vorhandensein der Hexyloxyphenyl-Gruppe kann ihre Lipophilie und Membranpermeabilität erhöhen, was sie zu einem vielversprechenden Kandidaten für weitere Studien macht.
(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methyliden)-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on , einschließlich ihrer Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften
Eigenschaften
Molekularformel |
C28H29N3O2S2 |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h4,7-9,11-16,19-20H,2-3,5-6,10,17-18H2,1H3/b25-19- |
InChI-Schlüssel |
LKZWHYVWUPXKMU-PLRJNAJWSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12162816.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)
![3-(2-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12162842.png)
![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12162874.png)
![4-chloro-N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12162880.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162911.png)
